Cas no 70284-07-0 (1-(3-Hydroxy-5-nitrophenyl)ethanone)

1-(3-Hydroxy-5-nitrophenyl)ethanone is a nitrophenyl derivative featuring both hydroxyl and nitro functional groups, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceuticals, agrochemicals, and specialty chemical production. The presence of the electron-withdrawing nitro group and the reactive hydroxyl group facilitates selective functionalization, allowing for further derivatization under controlled conditions. This compound exhibits moderate stability under standard storage conditions, ensuring reliable handling in laboratory and industrial settings. Its well-defined reactivity profile makes it suitable for use in coupling reactions, heterocyclic synthesis, and as a precursor for more complex molecular architectures. Purity and consistency are key attributes for reproducible results in research and manufacturing processes.
1-(3-Hydroxy-5-nitrophenyl)ethanone structure
70284-07-0 structure
Product name:1-(3-Hydroxy-5-nitrophenyl)ethanone
CAS No:70284-07-0
MF:C8H7NO4
MW:181.14548
CID:1090866
PubChem ID:10654981

1-(3-Hydroxy-5-nitrophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Hydroxy-5-nitrophenyl)ethanone
    • DTXSID20443011
    • 70284-07-0
    • AB53529
    • 1-(3-hydroxy-5-nitrophenyl)ethan-1-one
    • SCHEMBL7112034
    • Inchi: InChI=1S/C8H7NO4/c1-5(10)6-2-7(9(12)13)4-8(11)3-6/h2-4,11H,1H3
    • InChI Key: PHAJXVNQZLFROX-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 181.03750770g/mol
  • Monoisotopic Mass: 181.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1Ų
  • XLogP3: 1.1

1-(3-Hydroxy-5-nitrophenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12041321-1g
1-(3-Hydroxy-5-nitrophenyl)ethanone
70284-07-0 95+%
1g
$402 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1804589-1g
1-(3-Hydroxy-5-nitrophenyl)ethanone
70284-07-0 98%
1g
¥6300.00 2024-05-03
Alichem
A019117328-1g
1-(3-Hydroxy-5-nitrophenyl)ethanone
70284-07-0 95%
1g
$998.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1804589-250mg
1-(3-Hydroxy-5-nitrophenyl)ethanone
70284-07-0 98%
250mg
¥3150.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1804589-100mg
1-(3-Hydroxy-5-nitrophenyl)ethanone
70284-07-0 98%
100mg
¥1890.00 2024-05-03

1-(3-Hydroxy-5-nitrophenyl)ethanone Related Literature

Additional information on 1-(3-Hydroxy-5-nitrophenyl)ethanone

Professional Introduction to 1-(3-Hydroxy-5-nitrophenyl)ethanone (CAS No. 70284-07-0)

1-(3-Hydroxy-5-nitrophenyl)ethanone, identified by the Chemical Abstracts Service (CAS) number 70284-07-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a nitro group and a hydroxyl group on a phenyl ring coupled with an acetyl functional group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The unique arrangement of these functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The nitrophenyl moiety, particularly the 5-nitro substitution, plays a crucial role in modulating the electronic properties of the aromatic system. This substitution enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions and enabling further derivatization. The hydroxy group at the 3-position introduces both acidity and potential hydrogen bonding capabilities, which can influence solubility and interactions with biological targets. Together, these features make 1-(3-Hydroxy-5-nitrophenyl)ethanone a promising scaffold for designing novel bioactive compounds.

In recent years, advancements in computational chemistry and molecular modeling have allowed researchers to explore the pharmacophoric potential of this compound more systematically. Studies indicate that derivatives of 1-(3-Hydroxy-5-nitrophenyl)ethanone exhibit inhibitory activity against various enzymes and receptors relevant to inflammatory and infectious diseases. For instance, modifications at the acetyl position have been investigated for their potential to enhance binding affinity to target proteins.

One particularly intriguing area of research involves the use of 1-(3-Hydroxy-5-nitrophenyl)ethanone as a precursor in the development of antimicrobial agents. The nitro group can be reduced to an amine, introducing new reactivity that allows for further functionalization into pharmacologically relevant structures. Recent publications highlight its role in synthesizing analogs with enhanced efficacy against resistant bacterial strains, underscoring its importance in addressing global health challenges.

The compound’s utility extends beyond antimicrobial applications. Its structural motif is reminiscent of natural products known for their anti-inflammatory properties, such as resveratrol derivatives. Researchers are exploring strategies to incorporate additional functional groups into the 1-(3-Hydroxy-5-nitrophenyl)ethanone backbone to mimic these natural scaffolds while improving pharmacokinetic profiles. This approach leverages both computational predictions and experimental validation to accelerate drug discovery pipelines.

From a synthetic chemistry perspective, 1-(3-Hydroxy-5-nitrophenyl)ethanone serves as an excellent building block due to its accessibility and modularity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to introduce complexity efficiently. These techniques not only streamline the synthesis but also allow for precise control over stereochemistry—a critical factor in determining biological activity.

The integration of machine learning models has further enhanced the design process for derivatives of 1-(3-Hydroxy-5-nitrophenyl)ethanone. By analyzing large datasets of known bioactive compounds, these models can predict optimal modifications that maximize potency while minimizing off-target effects. Such innovations are accelerating the transition from empirical trial-and-error to data-driven drug design, making compounds like this one even more valuable.

In conclusion, 1-(3-Hydroxy-5-nitrophenyl)ethanone (CAS No. 70284-07-0) represents a compelling example of how structural complexity can be leveraged for therapeutic innovation. Its unique combination of functional groups provides a rich platform for medicinal chemists to explore new drug candidates across multiple therapeutic areas. As research continues to uncover novel synthetic pathways and computational tools, the potential applications for this compound are poised to expand significantly.

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